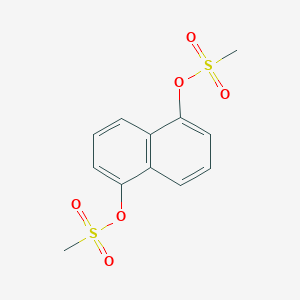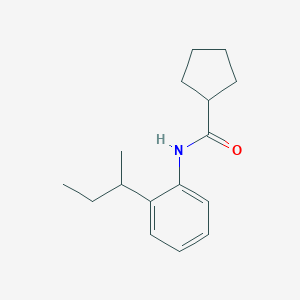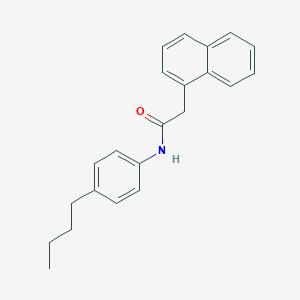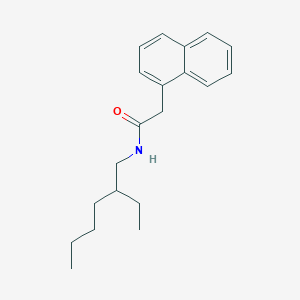
(5-Methylsulfonyloxynaphthalen-1-yl) methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Methylsulfonyloxynaphthalen-1-yl) methanesulfonate, also known as MSN, is a chemical compound that has gained attention in scientific research due to its unique properties. MSN is a sulfonate ester that has been synthesized and studied for its potential applications in various fields such as drug delivery, imaging, and sensing.
Mécanisme D'action
The mechanism of action of (5-Methylsulfonyloxynaphthalen-1-yl) methanesulfonate in drug delivery systems involves the encapsulation of drugs within its porous structure. The drugs are released in a controlled manner due to the degradation of (5-Methylsulfonyloxynaphthalen-1-yl) methanesulfonate in the body. (5-Methylsulfonyloxynaphthalen-1-yl) methanesulfonate has also been shown to have anti-inflammatory properties, which could be beneficial in the treatment of various diseases.
Biochemical and Physiological Effects:
Studies have shown that (5-Methylsulfonyloxynaphthalen-1-yl) methanesulfonate has low toxicity and is biocompatible. (5-Methylsulfonyloxynaphthalen-1-yl) methanesulfonate has been shown to be stable in various biological environments, making it an ideal candidate for drug delivery and imaging applications.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (5-Methylsulfonyloxynaphthalen-1-yl) methanesulfonate in lab experiments is its stability in biological environments. (5-Methylsulfonyloxynaphthalen-1-yl) methanesulfonate can also be easily functionalized with various molecules, allowing for targeted drug delivery. However, one limitation of using (5-Methylsulfonyloxynaphthalen-1-yl) methanesulfonate is its potential for aggregation, which could affect its efficacy in drug delivery systems.
Orientations Futures
Future research on (5-Methylsulfonyloxynaphthalen-1-yl) methanesulfonate could focus on improving its stability and efficacy in drug delivery systems. Additionally, (5-Methylsulfonyloxynaphthalen-1-yl) methanesulfonate could be studied for its potential applications in cancer therapy and imaging techniques. Further studies could also investigate the potential of (5-Methylsulfonyloxynaphthalen-1-yl) methanesulfonate in the development of new sensing technologies.
Méthodes De Synthèse
The synthesis of (5-Methylsulfonyloxynaphthalen-1-yl) methanesulfonate involves the reaction of 5-methylsulfonyloxynaphthalene with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction produces (5-Methylsulfonyloxynaphthalen-1-yl) methanesulfonate as a white solid with a high yield.
Applications De Recherche Scientifique
(5-Methylsulfonyloxynaphthalen-1-yl) methanesulfonate has been extensively studied for its potential applications in drug delivery systems. Due to its unique structure, (5-Methylsulfonyloxynaphthalen-1-yl) methanesulfonate can encapsulate various drugs and release them in a controlled manner. (5-Methylsulfonyloxynaphthalen-1-yl) methanesulfonate has also been used as a contrast agent in imaging techniques such as magnetic resonance imaging (MRI) and computed tomography (CT) scans.
Propriétés
Formule moléculaire |
C12H12O6S2 |
|---|---|
Poids moléculaire |
316.4 g/mol |
Nom IUPAC |
(5-methylsulfonyloxynaphthalen-1-yl) methanesulfonate |
InChI |
InChI=1S/C12H12O6S2/c1-19(13,14)17-11-7-3-6-10-9(11)5-4-8-12(10)18-20(2,15)16/h3-8H,1-2H3 |
Clé InChI |
BJOJLFBVIZCJHC-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)OC1=CC=CC2=C1C=CC=C2OS(=O)(=O)C |
SMILES canonique |
CS(=O)(=O)OC1=CC=CC2=C1C=CC=C2OS(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-methyl-N-{2-methyl-5-[(3-methylbutanoyl)amino]phenyl}butanamide](/img/structure/B290615.png)






![Dimethyl 5-[(1-naphthylacetyl)amino]isophthalate](/img/structure/B290631.png)
![Dimethyl 2-[(1-naphthylacetyl)amino]terephthalate](/img/structure/B290632.png)

![4-[(2-Methoxybenzoyl)amino]-3-methylphenyl 2-methoxybenzoate](/img/structure/B290635.png)

![4-[(2-Methoxybenzoyl)oxy]-2-methylphenyl 2-methoxybenzoate](/img/structure/B290637.png)